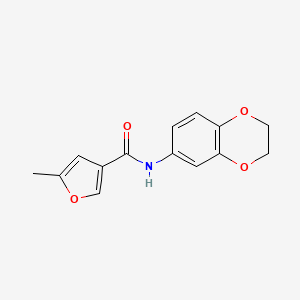

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-furamide is a compound of interest in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. While direct studies on this specific compound may be limited, research on similar compounds provides valuable insights into synthesis methods, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-step chemical reactions, starting from basic aromatic units to more complex structures through reactions like acylation, cyclization, and functional group modifications. For example, the synthesis of N-substituted imidazolylbenzamides and their derivatives involves coupling reactions and subsequent modifications to introduce specific functional groups (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-furamide is characterized by X-ray crystallography, NMR, and other spectroscopic methods. These analyses reveal the conformation, stereochemistry, and electronic structure, critical for understanding the compound's reactivity and interaction with biological targets. For instance, studies on benzamides and benzothiazole derivatives highlight the significance of structural features in their biological activity (Younes et al., 2020).

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity in Cardiac Research

Compounds with similar structures have been synthesized and evaluated for their cardiac electrophysiological activity, indicating the potential of such molecules in developing treatments for arrhythmias. For instance, N-substituted imidazolylbenzamides have shown potency in vitro similar to that of known selective class III agents, hinting at the replacement viability of certain groups to produce desired electrophysiological activities (Morgan et al., 1990).

Antiplasmodial Activities

Another domain of interest is the synthesis of derivatives aimed at combating malaria. For example, N-acylated furazan-3-amine derivatives have shown activity against different strains of Plasmodium falciparum, showcasing the structure-activity relationship critical in developing potent antiplasmodial agents (Hermann et al., 2021).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of benzamide derivatives have been explored, indicating their potential in treating infections. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for in vitro antimicrobial activity against various bacteria and fungi, demonstrating significant antimicrobial properties (Sethi et al., 2016).

Melanoma Cytotoxicity

Research into benzamide derivatives conjugated with alkylating cytostatics has shown potential for targeted drug delivery in melanoma cells, enhancing the efficacy of chemotherapy in melanoma treatment (Wolf et al., 2004).

Herbicide Development

Benzamides have also been identified as herbicidally active compounds, suggesting their utility in agricultural applications. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been noted for its potential in forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-9-6-10(8-19-9)14(16)15-11-2-3-12-13(7-11)18-5-4-17-12/h2-3,6-8H,4-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIJAXSSCKSOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6974185 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)